![molecular formula C11H10N4O2 B2476165 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1986550-56-4](/img/structure/B2476165.png)
7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one, also known as HYDAMTIQ, is a heterocyclic compound that has gained significant attention for its potential use in various scientific research applications. This compound is a derivative of triazolopyrazine and has exhibited promising results in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Bioactive Heterocyclic Compounds : The study of coumarins, which share a benzo-2-pyrone core similar to the triazolo[1,5-a]pyrazinone structure, has highlighted their importance in pharmaceutical, agrochemical, and perfumery industries. These compounds exhibit a range of biological activities due to their diverse chemical and photochemical properties (Yoda, 2020).
Antibacterial Activity : The antibacterial potential of 1,2,3-triazole and 1,2,4-triazole hybrids has been emphasized, especially against antibiotic-resistant strains of Staphylococcus aureus. These compounds act through multiple mechanisms, including inhibition of DNA gyrase and topoisomerase IV, showcasing the therapeutic potential of triazole-containing hybrids (Li & Zhang, 2021).
Cancer Research : In the context of hepatocellular carcinoma, the flavonoid baicalein, which possesses structural similarities to heterocyclic compounds like triazolopyrazinones, has demonstrated significant anti-cancer effects through modulation of cell proliferation, metastasis, and apoptosis (Bie et al., 2017).
Synthetic Approaches and Chemical Diversity : The development of novel synthetic methods for heterocyclic compounds, including triazole derivatives, highlights the versatility and utility of these compounds in drug development and other applications. These approaches allow for the exploration of new compounds with potent biological activities and specific targeted actions (Ferreira et al., 2013).
Antioxidant Properties : The structure-activity relationships (SARs) of hydroxycinnamic acids, which are structurally related to the target compound, have been extensively studied for their antioxidant activity. These studies aim to generate more potent antioxidant molecules for oxidative stress-related disease management (Razzaghi-Asl et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The compound’s action affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death . This makes it a potential candidate for cancer treatment.
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, leading to apoptosis induction within cells .
Propiedades
IUPAC Name |
7-hydroxy-3-phenyl-6,7-dihydro-5H-triazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-8-6-12-11(17)10-9(13-14-15(8)10)7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSPJCNXRXOCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=C(N=N2)C3=CC=CC=C3)C(=O)N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.